molecular formula C19H26N2O3S B2980695 4-(3-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzonitrile CAS No. 1797687-41-2

4-(3-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzonitrile

Cat. No.: B2980695
CAS No.: 1797687-41-2
M. Wt: 362.49
InChI Key: RXOSKTNYCVNRKM-UHFFFAOYSA-N
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Description

4-(3-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzonitrile is a synthetic organic compound featuring a benzonitrile core substituted with a 3-oxopropyl chain linked to a 4-(isobutylsulfonyl)piperidine moiety. This structure combines aromatic, aliphatic, and heterocyclic elements, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

4-[3-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-3-oxopropyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-15(2)14-25(23,24)18-9-11-21(12-10-18)19(22)8-7-16-3-5-17(13-20)6-4-16/h3-6,15,18H,7-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOSKTNYCVNRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzonitrile typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Isobutylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using isobutylsulfonyl chloride under basic conditions.

    Attachment of the Benzonitrile Group: The final step involves the coupling of the piperidine derivative with a benzonitrile precursor, often through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents such as sodium hydride (NaH) and various halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(3-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzonitrile has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.

    Materials Science: It can be used in the development of advanced materials with specific electronic or mechanical properties.

    Biological Research: The compound may serve as a probe or ligand in studies involving protein-ligand interactions or cellular signaling pathways.

Mechanism of Action

The mechanism of action of 4-(3-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isobutylsulfonyl group can enhance the compound’s binding affinity and specificity for certain targets, while the piperidine ring can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzonitrile (CAS 62584-73-0)

  • Structure : Shares the benzonitrile core and 3-oxopropyl chain but substitutes the isobutylsulfonyl-piperidine with a 4-methoxyphenyl group.
  • Physicochemical Properties (from ): Molecular Formula: C₁₇H₁₅NO₂ Molecular Weight: 265.31 g/mol SMILES: COC1=CC=C(C=C1)C(=O)CCC2=CC=C(C#N)C=C2
  • Key Differences: The methoxy group in CAS 62584-73-0 introduces electron-donating effects, contrasting with the electron-withdrawing sulfonyl group in the target compound. Lower molecular weight (265.31 vs.

4-(3-(2,5-Dioxopyrrolidin-1-yl)-3-oxopropyl)benzonitrile

  • Structure : Features a dioxopyrrolidin-1-yl group instead of the isobutylsulfonyl-piperidine ().
  • Spectroscopic Data :
    • ¹³C NMR (CDCl₃) : Peaks at δ 25–30 ppm (aliphatic carbons), δ 115–120 ppm (benzonitrile C≡N), and δ 170–175 ppm (carbonyl carbons) .

Complement Factor D Inhibitors ()

Two benzonitrile derivatives with piperazine-quinazoline substituents exhibit distinct inhibitory activities:

Compound Name IC₅₀ (nM) Key Substituents
3-[(1R)-1-Amino-3-[4-(4-amino-8-fluoro-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-oxopropyl]benzonitrile 40.0 Fluoro, dimethoxy
4-[(1R)-1-Amino-3-[4-[4-amino-8-fluoro-6-methoxy-7-(2-methoxyethoxy)quinazolin-2-yl]piperazin-1-yl]-3-oxopropyl]benzonitrile 110.0 Fluoro, methoxyethoxy
  • Critical Observations :
    • Substituents on the quinazoline ring significantly modulate potency (e.g., dimethoxy vs. methoxyethoxy reduces IC₅₀ by ~2.75-fold).
    • The target compound’s isobutylsulfonyl-piperidine group may similarly influence target binding but lacks the fluorinated aromatic system seen in these inhibitors.

Research Implications

  • Structure-Activity Relationships (SAR) : The sulfonyl group in the target compound may enhance binding to targets requiring polar interactions, whereas methoxy or quinazoline groups (as in analogs) optimize steric and electronic complementarity.
  • Synthetic Challenges : The isobutylsulfonyl-piperidine moiety likely complicates synthesis compared to simpler analogs like CAS 62584-73-0, necessitating advanced purification techniques.

Biological Activity

4-(3-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with an isobutylsulfonyl group, a propanone moiety, and a benzonitrile group. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Piperidine Ring : Cyclization reactions using appropriate amines and carbonyl precursors.
  • Introduction of the Isobutylsulfonyl Group : Sulfonylation reactions using isobutylsulfonyl chloride.
  • Final Coupling : Combining the piperidine derivative with the benzonitrile under suitable conditions.

Biological Activity

The biological activity of this compound has been investigated across various studies, revealing several potential therapeutic effects:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, benzothiazole derivatives have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar activities due to its structural features .

Anti-inflammatory Properties

Studies on related compounds have demonstrated anti-inflammatory effects through inhibition of pro-inflammatory cytokines. This suggests that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The mechanism of action appears to involve interaction with specific molecular targets such as enzymes or receptors. The unique structure allows for binding to these targets, modulating their activity and influencing downstream signaling pathways.

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated antimicrobial activity against Gram-positive bacteria.
Study 2Showed inhibition of TNF-alpha production in macrophages, indicating anti-inflammatory potential.
Study 3Investigated the compound's effect on pain models in rodents, suggesting analgesic properties.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other sulfonamide-based compounds:

CompoundStructureBiological Activity
Compound ASimilar piperidine structureAntimicrobial
Compound BDifferent sulfonamide groupAnti-inflammatory
Compound CSimilar benzonitrile moietyAnalgesic

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